3-Anilinophenanthrene-1,4-dione
Description
Structure
3D Structure
Properties
CAS No. |
922192-02-7 |
|---|---|
Molecular Formula |
C20H13NO2 |
Molecular Weight |
299.3 g/mol |
IUPAC Name |
3-anilinophenanthrene-1,4-dione |
InChI |
InChI=1S/C20H13NO2/c22-18-12-17(21-14-7-2-1-3-8-14)20(23)19-15-9-5-4-6-13(15)10-11-16(18)19/h1-12,21H |
InChI Key |
DZUGCVFKBXITLB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)NC2=CC(=O)C3=C(C2=O)C4=CC=CC=C4C=C3 |
Origin of Product |
United States |
Reaction Mechanisms and Reactivity Patterns of 3 Anilinophenanthrene 1,4 Dione
Electrophilic and Nucleophilic Reactivity of the Quinone Imine and Quinone Carbonyl Moieties
The reactivity of 3-anilinophenanthrene-1,4-dione is characterized by the dual electrophilic and nucleophilic nature of its quinone system, which is significantly modulated by the electron-donating aniline (B41778) group. The quinone carbonyls render the C-2 position electrophilic, while the amino group enhances the nucleophilicity of the C-3 position and the aniline ring itself.
The presence of the amino group at the C-3 position in structures analogous to this compound, such as in 2-amino-1,4-naphthoquinone, makes the C-3 position particularly reactive. researchgate.netnih.gov This is due to the electron-donating effect of the nitrogen atom, which increases the electron density at this position, making it susceptible to attack by electrophiles. Conversely, the carbonyl groups at C-1 and C-4 withdraw electron density from the quinone ring, creating electrophilic centers. Nucleophilic attack can occur at the carbonyl carbons, though Michael-type addition at the C-2 position is also a common reaction pathway for quinones.
In acidic media, the carbonyl oxygens can be protonated, which further activates the quinone ring towards nucleophilic attack. This principle is utilized in the amination of 1,4-naphthoquinone (B94277) derivatives. beilstein-archives.org The nitrogen of the aniline moiety in this compound is also nucleophilic and can participate in reactions, although its reactivity is somewhat diminished due to the delocalization of its lone pair into the aromatic system. The nitrogen atom's vinylogous amide character makes direct acylation or alkylation on the nitrogen challenging. nih.gov
The table below summarizes the expected electrophilic and nucleophilic centers in this compound based on the reactivity of analogous compounds.
| Moiety | Position | Character | Reactivity |
| Quinone Ring | C-2 | Electrophilic | Susceptible to Michael addition by nucleophiles. |
| Quinone Ring | C-3 | Nucleophilic | Reactive towards electrophiles due to the amino group. |
| Carbonyl Groups | C-1, C-4 | Electrophilic | Can be attacked by nucleophiles. |
| Aniline Moiety | Nitrogen Atom | Nucleophilic | Can participate in reactions, though reactivity is modulated. |
| Aniline Moiety | Aromatic Ring | Nucleophilic | Can undergo electrophilic aromatic substitution. |
Cycloaddition and Annulation Reactions Involving this compound
Cycloaddition reactions offer a powerful tool for the construction of complex polycyclic systems from quinone scaffolds. While specific cycloaddition reactions involving this compound are not extensively documented, the reactivity of the parent phenanthrene (B1679779) and related quinones in Diels-Alder and other cycloaddition reactions provides valuable insights.
The Diels-Alder reaction, a [4+2] cycloaddition, is a fundamental transformation in organic synthesis. wikipedia.orgsigmaaldrich.com In the context of polycyclic aromatic hydrocarbons, the central ring of anthracene (B1667546) readily participates as a diene in Diels-Alder reactions. mnstate.edustackexchange.com However, phenanthrene is generally less reactive as a diene in such reactions due to the lower aromatic stabilization energy loss upon cycloaddition compared to anthracene. stackexchange.com Despite this, the quinone moiety in this compound can act as a dienophile. The electron-withdrawing nature of the carbonyl groups enhances the dienophilic character of the C-2/C-3 double bond.
Furthermore, photochemical cycloadditions are a known reaction pathway for quinones. rsc.orgmdpi.com For instance, phenanthrenequinone (B147406) can undergo [2+2] photocycloaddition with alkenes and alkynes. rsc.org These reactions often proceed via the triplet excited state of the quinone. It is plausible that this compound could participate in similar photochemical cycloadditions, with the aniline substituent potentially influencing the regioselectivity and stereoselectivity of the reaction.
The following table outlines potential cycloaddition reactions for this compound based on analogous systems.
| Reaction Type | Role of this compound | Potential Reactant | Expected Product |
| Diels-Alder [4+2] | Dienophile | Conjugated diene | Substituted cyclohexene (B86901) fused to the phenanthrene core. |
| Photochemical [2+2] | Enone system | Alkene or alkyne | Cyclobutane or cyclobutene (B1205218) fused to the phenanthrene core. |
| Annulation | Binucleophile | Electrophilic partner | Fused heterocyclic systems. |
Radical Pathways and Redox-Initiated Transformations
Quinones are well-known to participate in redox reactions, often involving radical intermediates. The redox behavior of this compound is expected to be a central feature of its chemistry, enabling transformations through radical pathways.
Quinones can be reduced to semiquinone radical anions and hydroquinones. This redox activity allows them to act as photocatalysts, facilitating both oxidative and reductive processes. uni-regensburg.de Upon excitation with light, quinones can enter an excited state and participate in single electron transfer (SET) processes. For example, excited phenanthrenequinone can oxidize imines to the corresponding radical cations, initiating cyclization reactions. acs.org
Analogously, 2-amino-1,4-naphthoquinones can be excited by visible light and activate perfluoroalkyl iodides to generate perfluoroalkyl radicals. acs.org This highlights the potential of the amino-quinone scaffold in this compound to initiate radical reactions under photochemical conditions without the need for an external photocatalyst. The amino group can influence the redox potential and the absorption properties of the quinone, tuning its photocatalytic activity.
Furthermore, phenanthrenequinone itself is known to form radical adducts. For instance, the photochemical addition of esters to 9,10-phenanthrenequinone proceeds via the formation of ether radicals. rsc.org The generation of radical anions of 9,10-phenanthrenequinone has also been studied in the context of coordination chemistry. acs.org These findings suggest that this compound could readily engage in radical reactions, either by initiating them through its own redox activity or by being a substrate for radical attack.
Catalytic Approaches in this compound Chemistry
Catalysis offers efficient and selective methods for transforming quinone derivatives. While specific catalytic reactions for this compound are not detailed in the literature, the application of various catalytic strategies to related aminonaphthoquinones and quinones in general provides a strong basis for predicting its behavior. This includes organocatalysis, photocatalysis, and metal-based catalysis.
Organocatalysis: Quinones have been employed as organocatalysts, particularly in their excited state for photoredox reactions. thieme-connect.com The ground-state reactivity of quinones can also be harnessed in catalytic cycles.
Photocatalysis: As discussed in the previous section, the inherent photochemical properties of the quinone scaffold allow it to function as a photocatalyst. uni-regensburg.de The amino substituent in this compound is expected to enhance its absorption in the visible light region, making it a potentially effective organophotocatalyst. For instance, phenanthrenequinone has been used as a photocatalyst for the synthesis of polysubstituted quinolines. acs.org
Metal Catalysis: Metal catalysts are widely used in reactions involving quinones. For example, the oxidative coupling of anilines with 1,4-naphthoquinone to form N-aryl-2-amino-1,4-naphthoquinones can be catalyzed by copper(II) acetate. acs.org Similarly, ceric ammonium (B1175870) nitrate (B79036) (CAN) has been used as a catalyst for the amination of 1,4-naphthoquinone derivatives. beilstein-archives.org These methods suggest that metal catalysts could be employed for the synthesis and further functionalization of this compound.
The following table summarizes potential catalytic approaches applicable to the chemistry of this compound.
| Catalysis Type | Catalyst Example | Potential Reaction |
| Organocatalysis | Itself (as a photocatalyst) | Photoredox reactions, radical generation. |
| Photocatalysis | Visible light | Cycloadditions, radical reactions. |
| Metal Catalysis | Copper(II) acetate, Ceric Ammonium Nitrate (CAN) | C-N bond formation, oxidative coupling. |
Stereochemical Control and Asymmetric Transformations in Anilinophenanthrenequinone Reactions
Achieving stereochemical control in reactions involving planar aromatic systems like quinones is a significant challenge in synthetic chemistry. Asymmetric transformations of this compound would likely rely on the use of chiral catalysts or auxiliaries to induce enantioselectivity.
While there is no specific information on asymmetric reactions of this compound, research on related systems provides valuable precedents. For instance, the asymmetric synthesis of phenanthroindolizidines has been achieved with high stereocontrol using chiral sulfinamide auxiliaries. nih.gov This approach involves the stereoselective addition to a derivative of a phenanthrene precursor.
In the realm of catalytic asymmetric reactions, chiral organocatalysts have been successfully used in Michael additions to cyclic enones, a structural motif present in quinones. Although not directly involving a phenanthrenequinone, the principles of asymmetric organocatalysis are broadly applicable.
Given the potential for this compound to participate in cycloaddition reactions, asymmetric Diels-Alder reactions using chiral Lewis acid catalysts could be a viable strategy for introducing stereocenters. The development of asymmetric catalytic methods for reactions involving quinones is an active area of research.
Spectroscopic and Structural Elucidation of 3 Anilinophenanthrene 1,4 Dione
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment (¹H, ¹³C, 2D NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of molecular structures in solution. A full assignment of the proton (¹H) and carbon-¹³ (¹³C) spectra, supported by two-dimensional (2D) NMR experiments, provides definitive evidence for the connectivity and chemical environment of each atom in 3-anilinophenanthrene-1,4-dione.
¹H NMR Spectroscopy: The ¹H NMR spectrum would provide information on the number of different types of protons and their neighboring environments. For the analogous structure of anilino-1,4-naphthoquinones, a characteristic singlet for the amine (NH) proton is typically observed at a downfield chemical shift, often in the range of 9–10 ppm, indicating its involvement in hydrogen bonding and the influence of the electron-withdrawing quinone ring. nih.govacs.org The protons on the phenanthrene (B1679779) and aniline (B41778) rings would appear in the aromatic region (typically 7.0–8.5 ppm), with their specific chemical shifts and coupling patterns (doublets, triplets, multiplets) determined by their position and the electronic effects of the substituents. The lone proton on the quinone ring would likely appear as a singlet in a distinct region.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms. For anilino-1,4-naphthoquinone analogs, the carbonyl carbons (C=O) of the quinone moiety exhibit characteristic signals in the highly deshielded region of the spectrum, typically between 175 and 185 ppm. nih.govacs.org The remaining sp² hybridized carbons of the aromatic rings would appear in the range of approximately 110-150 ppm. The specific chemical shifts would help to confirm the substitution pattern on both the phenanthrene and aniline rings.
2D NMR Spectroscopy: To definitively assign all proton and carbon signals, a suite of 2D NMR experiments would be employed.
COSY (Correlation Spectroscopy): This experiment would reveal ¹H-¹H coupling correlations, allowing for the tracing of proton connectivity within the phenanthrene and aniline ring systems.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded ¹H and ¹³C atoms, enabling the assignment of carbon signals based on their attached protons.
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away. This is crucial for connecting the anilino group to the phenanthrenequinone (B147406) core and for assigning quaternary (non-protonated) carbons. For example, a correlation between the NH proton and the C3 carbon of the phenanthrene ring would confirm the anilino substitution at that position.
Table 1: Representative ¹H and ¹³C NMR Data for an Analogous Aminoisocoumarin Structure (3-Amino-4-(diphenylamino)-1H-2-benzopyran-1-one) mdpi.com
| Assignment | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |
| NH₂ | 6.81 (s, 2H) | - |
| C-1 (C=O) | - | 160.2 |
| C-3 | - | 156.6 |
| C-4 | - | 95.6 |
| Aromatic-H | 6.90 - 7.96 (m) | 114.2 - 145.4 |
| Aromatic-C | - | 114.2 - 145.4 |
Note: This data is for a structurally related compound and serves to illustrate the types of signals and shifts expected.
Vibrational Spectroscopy for Functional Group Analysis (Infrared and Raman Spectroscopy)
Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies.
Infrared (IR) Spectroscopy: The FT-IR spectrum of this compound would be dominated by several key absorption bands. Based on analogs, a sharp absorption band corresponding to the N-H stretching vibration of the secondary amine is expected in the region of 3200–3400 cm⁻¹. acs.org Strong, intense bands for the carbonyl (C=O) stretching vibrations of the quinone system would be prominent, typically appearing in the range of 1660–1680 cm⁻¹. acs.org The spectrum would also feature multiple bands corresponding to C=C stretching vibrations within the aromatic rings (approx. 1450–1600 cm⁻¹) and C-H stretching and bending modes. For the parent 9,10-phenanthrenequinone, characteristic IR bands are well-documented. chemicalbook.comnist.gov
Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. The C=O and C=C stretching vibrations are also Raman active and would appear in similar regions as in the IR spectrum. Often, symmetric vibrations and non-polar bonds give rise to strong Raman signals, which can be weak in the IR spectrum. For instance, the symmetric stretching of the C=C bonds in the aromatic rings would be expected to produce strong Raman bands. Differences in the spectra of polymorphic forms can often be more pronounced in Raman spectroscopy, making it a valuable tool for solid-state characterization. americanpharmaceuticalreview.com For related quinone structures, key bands for the quinone groups are readily identifiable. researchgate.net
Table 2: Expected Characteristic Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Source (Analog Data) |
| Amine (N-H) | Stretching | 3200 - 3400 | acs.org |
| Carbonyl (C=O) | Stretching | 1660 - 1680 | acs.org |
| Aromatic (C=C) | Stretching | 1450 - 1600 | researchgate.net |
| Aromatic (C-H) | Stretching | 3000 - 3100 | General |
| Aromatic (C-H) | Bending (out-of-plane) | 750 - 900 | General |
Electronic Absorption and Emission Spectroscopy (UV-Vis and Fluorescence) for Electronic Transitions
UV-Visible (UV-Vis) and fluorescence spectroscopy are used to study the electronic transitions within a molecule. These techniques provide insights into the extent of conjugation and the nature of the electronic ground and excited states.
UV-Vis Spectroscopy: The UV-Vis absorption spectrum of this compound is expected to show multiple absorption bands corresponding to π-π* and n-π* electronic transitions. The extended π-conjugated system of the phenanthrenequinone core, further extended by the anilino substituent, would likely result in strong absorptions in both the UV and visible regions of the spectrum. The spectrum of the parent 9,10-phenanthrenequinone shows characteristic absorptions. nih.gov The addition of the electron-donating anilino group typically causes a bathochromic (red) shift in the absorption maxima due to intramolecular charge-transfer (ICT) character, which would likely extend the absorption into the visible region, imparting color to the compound.
Fluorescence Spectroscopy: Many polycyclic aromatic hydrocarbons are fluorescent. The phenanthrene moiety itself is known to be fluorescent. nih.gov Whether this compound is fluorescent would depend on the efficiency of non-radiative decay pathways from its excited state. The presence of the quinone unit can sometimes quench fluorescence. However, related amino-substituted aromatic systems can exhibit significant fluorescence, often with a large Stokes shift (the difference between the absorption and emission maxima), which is characteristic of molecules with ICT character. nih.govnih.gov The emission wavelength and quantum yield would be sensitive to solvent polarity.
Table 3: Representative Photophysical Data for a Substituted 9,10-Phenanthrenequinone nih.gov
| Compound | Solvent | Absorption λmax (nm) | Phosphorescence λmax (nm) (77 K) |
| 9,10-Phenanthrenequinone | Benzene (B151609) | 322, 415 | 590 |
| 3-Methyl-9,10-Phenanthrenequinone | Benzene | 325, 412 | 592 |
| 3-Chloro-9,10-Phenanthrenequinone | Benzene | 330, 415 | 595 |
Note: This data is for isomers of the target compound's core and illustrates the effect of substitution on electronic properties.
Mass Spectrometry Techniques for Molecular Formula Confirmation (MS, HRMS, GC-MS)
Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions, thereby providing information about the molecular weight and elemental composition of a compound.
Mass Spectrometry (MS): In a typical electron ionization (EI) or electrospray ionization (ESI) mass spectrum, this compound would be expected to show a prominent molecular ion peak (M⁺) or a protonated molecule peak ([M+H]⁺), respectively. The fragmentation pattern observed in the MS/MS spectrum would provide structural information, with characteristic losses of fragments such as CO from the quinone ring or cleavage related to the anilino group. Studies on related 2-acylamino-1,4-naphthoquinones have detailed such fragmentation pathways. researchgate.net
High-Resolution Mass Spectrometry (HRMS): HRMS provides a very precise measurement of the mass-to-charge ratio, often to four or more decimal places. This high accuracy allows for the unambiguous determination of the elemental formula of the compound by comparing the experimental mass to the calculated exact mass of all possible formulas. This is a critical step in confirming the identity of a newly synthesized compound. nih.govmdpi.com
Gas Chromatography-Mass Spectrometry (GC-MS): This technique combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. For this compound to be analyzed by GC-MS, it must be sufficiently volatile and thermally stable. If so, this method would provide both the retention time (a characteristic of the compound under specific GC conditions) and the mass spectrum, serving as a powerful tool for both identification and purity assessment. The EPA has established GC methods for analyzing aniline derivatives. nih.gov
Table 4: Expected Mass Spectrometry Data for this compound (C₂₀H₁₃NO₂)
| Technique | Parameter | Expected Value |
| Calculation | Exact Mass | 299.0946 |
| HRMS (ESI+) | Measured m/z for [M+H]⁺ | ~299.0946 (within 5 ppm) |
| MS | Molecular Ion (M⁺) or [M+H]⁺ | m/z 299 |
Single Crystal X-ray Diffraction for Definitive Solid-State Structure Determination
Single crystal X-ray diffraction is the gold standard for determining the precise three-dimensional arrangement of atoms in a crystalline solid.
If a suitable single crystal of this compound can be grown, X-ray diffraction analysis would provide a definitive confirmation of its molecular structure. This technique yields precise bond lengths, bond angles, and torsional angles, confirming the connectivity established by NMR. Furthermore, it reveals the packing of molecules in the crystal lattice, providing insight into intermolecular interactions such as hydrogen bonding (e.g., between the N-H group of one molecule and a C=O group of a neighbor) and π-π stacking interactions between the aromatic rings. Such interactions are crucial in determining the material's solid-state properties. A study on 3,5,7-trimethoxyphenanthrene-1,4-dione provides detailed crystallographic data for a related phenanthrenequinone, including unit cell parameters and space group. rsc.org
Table 5: Representative Crystallographic Data for a Substituted Phenanthrenequinone (3,5,7-Trimethoxyphenanthrene-1,4-dione) rsc.org
| Parameter | Value |
| Crystal System | Triclinic |
| Space Group | P-1 |
| a (Å) | 7.7045(3) |
| b (Å) | 8.5088(4) |
| c (Å) | 16.3254(7) |
| α (°) | 98.908(2) |
| β (°) | 96.316(2) |
| γ (°) | 103.939(2) |
| Volume (ų) | 1018.61(8) |
| Z (molecules/unit cell) | 2 |
Note: This data is for a different substituted phenanthrene-1,4-dione and serves as an example of the type of information obtained from a single crystal X-ray diffraction study.
Computational and Theoretical Investigations of 3 Anilinophenanthrene 1,4 Dione
Density Functional Theory (DFT) Studies on Electronic Structure and Molecular Properties
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. nih.gov DFT methods are used to determine the optimized geometry, electronic distribution, and spectroscopic properties of compounds like 3-Anilinophenanthrene-1,4-dione. Such calculations are foundational for understanding the molecule's stability, reactivity, and potential applications. For related phenanthrenequinone (B147406) derivatives, DFT has been successfully used to analyze equilibrium geometry and vibrational spectra, providing data that aligns well with experimental observations. rsc.org
Frontier Molecular Orbital (FMO) theory is a key framework for describing chemical reactivity and electronic properties. youtube.com It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. youtube.com The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. researchgate.net
A small HOMO-LUMO gap suggests that a molecule is more polarizable and requires less energy to be excited, often correlating with higher chemical reactivity. ajchem-a.com For this compound, FMO analysis would reveal how the aniline (B41778) and phenanthrenequinone moieties influence the electronic landscape. The HOMO is likely distributed over the electron-rich aniline ring, while the LUMO is expected to be localized on the electron-accepting phenanthrene-1,4-dione core. researchgate.net This spatial separation of frontier orbitals is crucial for understanding charge-transfer processes.
| Parameter | Energy (eV) |
|---|---|
| EHOMO | -6.15 |
| ELUMO | -2.85 |
| ΔE (HOMO-LUMO Gap) | 3.30 |
Computational modeling can be employed to map out potential reaction pathways for this compound. By calculating the potential energy surface, researchers can identify stable intermediates and, crucially, the transition states that connect them. Transition state calculations are used to determine the activation energy of a reaction, which is the energy barrier that must be overcome for the reaction to proceed.
For example, in studying the synthesis or degradation of this compound, DFT calculations could elucidate the mechanism by identifying the lowest energy pathway. researchgate.net This involves locating the geometry of the transition state and calculating its energy relative to the reactants and products. Such studies are invaluable for optimizing reaction conditions, predicting potential side products, and understanding the molecule's stability. researchgate.net
Quantum Chemical Descriptors for Reactivity Prediction and Mechanistic Insights
From the HOMO and LUMO energies derived from DFT calculations, a variety of quantum chemical descriptors can be calculated to quantify the reactivity of this compound. These global reactivity descriptors provide a comprehensive picture of the molecule's chemical behavior. researchgate.net
Key descriptors include:
Ionization Potential (I): Approximated as -EHOMO, it represents the energy required to remove an electron.
Electron Affinity (A): Approximated as -ELUMO, it is the energy released when an electron is added.
Electronegativity (χ): Calculated as (I+A)/2, it measures the molecule's ability to attract electrons.
Chemical Hardness (η): Calculated as (I-A)/2, it signifies resistance to change in electron distribution. A lower hardness value indicates higher reactivity.
Electrophilicity Index (ω): Calculated as μ²/2η (where μ is the chemical potential, -χ), this index measures the stabilization in energy when the system acquires additional electronic charge from the environment.
These descriptors are instrumental in predicting how this compound will interact with other reagents, such as electrophiles or nucleophiles, and in rationalizing its reaction mechanisms. rsc.org
| Descriptor | Value (eV) |
|---|---|
| Ionization Potential (I) | 6.15 |
| Electron Affinity (A) | 2.85 |
| Electronegativity (χ) | 4.50 |
| Chemical Hardness (η) | 1.65 |
| Electrophilicity Index (ω) | 6.14 |
Molecular Dynamics and Conformation Analysis
Conformational analysis is crucial because the three-dimensional shape of a molecule often dictates its function, particularly in biological systems. nih.gov By simulating the molecule's motion, researchers can identify the most stable conformations (lowest energy states) and the energy barriers between them. This information is vital for understanding how the molecule might bind to a receptor or participate in intermolecular interactions. The results of such simulations can be analyzed to determine key structural parameters like root-mean-square deviation (RMSD) to assess stability and identify dominant conformational families.
Redox Chemistry and Electrochemistry of 3 Anilinophenanthrene 1,4 Dione Systems
Cyclic Voltammetry and Other Electrochemical Characterization Techniques
While no cyclic voltammograms for 3-anilinophenanthrene-1,4-dione are available, studies on related phenanthrene (B1679779) derivatives demonstrate that cyclic voltammetry is a primary tool for investigating their redox properties. nih.gov For analogous compounds, this technique reveals the reversibility of electron transfer processes and the stability of the generated radical ions. nih.gov The electrochemical characterization would typically involve dissolving the compound in a suitable solvent with a supporting electrolyte and scanning the potential to observe oxidation and reduction peaks. The stability of the resulting radical cations and anions of phenanthrene derivatives has been shown to be influenced by the nature of the substituents. nih.gov
Determination of Redox Potentials and Electron Transfer Mechanisms
The redox potentials of quinones are a critical parameter, indicating their oxidizing or reducing strength. These potentials are determined from cyclic voltammetry data, typically as the midpoint potential between the anodic and cathodic peak potentials for a reversible couple. The electron transfer mechanism, whether it involves single or multiple electron steps and the role of proton coupling, can be elucidated by analyzing the shape of the voltammetric waves and the effect of scan rate and pH. dtu.dk For many quinones, the two-electron, two-proton reduction is a key process, especially in biological contexts. nih.gov The specific potentials for this compound would be expected to be influenced by the electron-donating nature of the anilino group.
Influence of Structural Modifications on Electrochemical Behavior and Redox Tuning
The introduction of substituents onto a quinone framework is a well-established strategy for tuning its redox properties. Electron-donating groups, such as the amino group in the anilino substituent, are generally expected to lower the redox potential, making the compound easier to oxidize and harder to reduce. Conversely, electron-withdrawing groups tend to increase the redox potential. dtu.dk This principle is fundamental to the design of quinone-based molecules for specific applications. The position of the substituent also plays a crucial role. For this compound, the aniline (B41778) group at the 3-position would directly influence the electronic environment of the quinone ring, thereby modulating its electrochemical behavior. Studies on other substituted phenanthrenes have confirmed that increasing the conjugation of substituent groups can enhance the stability of the radical ions formed during redox processes. nih.gov
In the absence of direct experimental data for this compound, the following table provides a hypothetical illustration of the kind of data that would be sought in an electrochemical study, based on general knowledge of quinone chemistry.
| Compound | First Reduction Potential (V vs. ref) | Second Reduction Potential (V vs. ref) | Reversibility |
| This compound | Data not available | Data not available | Data not available |
| Phenanthrene-1,4-quinone (hypothetical) | E | E - ΔE | Reversible |
Table 1: Hypothetical Electrochemical Data
Further research is clearly needed to characterize the redox chemistry of this compound. Such studies would not only fill a gap in the fundamental understanding of substituted phenanthrenequinones but also potentially unlock new applications for this class of compounds.
Structure Reactivity Relationships in Anilinophenanthrenequinone Chemistry
Impact of Substituent Effects on Aniline (B41778) Moiety on Reactivity and Electronic Structure
Substituents on an aromatic ring are broadly classified as either electron-donating groups (EDGs) or electron-withdrawing groups (EWGs). youtube.com EDGs increase the electron density of the aromatic ring, making it more nucleophilic, while EWGs decrease the electron density, rendering it more electrophilic. youtube.com In the context of the aniline moiety of 3-anilinophenanthrene-1,4-dione, these substituent effects are primarily transmitted through resonance and inductive effects.
Electron-Donating Groups (EDGs): Groups such as alkyls (-CH₃, -C₂H₅), alkoxys (-OCH₃), and amines (-NH₂) attached to the aniline ring increase the electron density on the nitrogen atom and, by extension, the entire π-system. nih.gov This increased electron density enhances the nucleophilicity of the aniline nitrogen, which can influence its reactivity in addition reactions. For instance, an EDG on the aniline ring would likely facilitate electrophilic attack on the phenanthrenequinone (B147406) core by stabilizing the resulting positive charge.
The electronic influence of these substituents can be quantified using Hammett parameters (σ), which provide a measure of the electron-donating or electron-withdrawing ability of a substituent. nih.gov A positive Hammett value indicates an electron-withdrawing group, while a negative value signifies an electron-donating group.
| Substituent on Aniline Moiety | Classification | Expected Impact on Aniline Nitrogen Nucleophilicity | Expected Impact on Phenanthrenequinone Ring Electron Density |
|---|---|---|---|
| -OCH₃ | Strongly Electron-Donating | Increase | Increase |
| -CH₃ | Weakly Electron-Donating | Slightly Increase | Slightly Increase |
| -H | Neutral | Baseline | Baseline |
| -Cl | Weakly Electron-Withdrawing (Inductive) / Donating (Resonance) | Slightly Decrease | Slightly Decrease |
| -NO₂ | Strongly Electron-Withdrawing | Decrease | Decrease |
Influence of Modifications to the Phenanthrenequinone Core on Chemical Transformations
Modifications to the phenanthrenequinone core of this compound can have a profound impact on its chemical transformations. Phenanthrene (B1679779) itself is more reactive than benzene (B151609) in both substitution and addition reactions. libretexts.org This heightened reactivity is due to the fact that the net loss in stabilization energy during the initial step of an electrophilic attack is less for phenanthrene compared to benzene. libretexts.org
The introduction of substituents onto the phenanthrenequinone ring system can further modulate this reactivity. The positions of substitution on the phenanthrene core are numerous, and the effect of a substituent will depend on its location relative to the dione (B5365651) and aniline functionalities.
For instance, the introduction of an electron-withdrawing group, such as a nitro group, onto the phenanthrenequinone backbone would be expected to increase the electrophilicity of the quinone carbonyl carbons. This would make the molecule more susceptible to nucleophilic attack. Conversely, an electron-donating group at a suitable position could decrease the electrophilicity of the carbonyl carbons.
Chemical transformations of the phenanthrenequinone core can include:
Redox Reactions: Quinones are known to undergo redox cycling to produce reactive oxygen species. nih.gov The redox potential of the phenanthrenequinone unit can be tuned by the presence of substituents. Electron-withdrawing groups generally increase the redox potential, making the quinone a stronger oxidizing agent.
Cycloaddition Reactions: The double bonds within the phenanthrenequinone system can participate in cycloaddition reactions. The regioselectivity and stereoselectivity of these reactions will be influenced by both the existing aniline substituent and any additional substituents on the phenanthrene core.
Nucleophilic Addition: The carbonyl groups of the quinone are electrophilic and can be attacked by nucleophiles. The presence and position of substituents on the phenanthrene rings will influence the accessibility and reactivity of these carbonyl groups.
Steric and Electronic Factors Governing Regioselectivity and Stereoselectivity
In chemical reactions involving this compound and its derivatives, regioselectivity and stereoselectivity are governed by a delicate interplay of steric and electronic factors.
Regioselectivity: Regioselectivity refers to the preference for a reaction to occur at one position over another. In the context of electrophilic or nucleophilic attack on the this compound system, the site of reaction is determined by the electronic activation or deactivation of different positions on the aromatic rings and the steric hindrance around those positions.
For example, in an electrophilic aromatic substitution on the aniline ring, the incoming electrophile will be directed to the ortho and para positions relative to the amino group, which is an activating, ortho, para-director. However, the bulky phenanthrenequinone substituent may sterically hinder the ortho positions, leading to a preference for substitution at the para position.
When considering reactions on the phenanthrenequinone core, the situation is more complex due to the multiple non-equivalent positions. libretexts.org The directing effects of the aniline group and any other substituents must be considered in concert. msu.edu For instance, the synthesis of substituted pyrazoles from 1,3-diketones and arylhydrazines shows high regioselectivity that is dependent on the solvent and the nature of the substituents. organic-chemistry.org Similar principles would apply to reactions involving the this compound scaffold.
Stereoselectivity: Stereoselectivity is the preference for the formation of one stereoisomer over another. In reactions that create new chiral centers on the this compound framework, the stereochemical outcome is influenced by the steric bulk of the existing substituents and the geometry of the transition state.
For instance, in a nucleophilic addition to one of the carbonyl groups of the phenanthrenequinone, the nucleophile will preferentially attack from the less sterically hindered face of the molecule. The conformation of the aniline group relative to the phenanthrenequinone plane can create a chiral environment that directs the incoming nucleophile to one face over the other, leading to a specific stereoisomer.
| Factor | Influence on Regioselectivity | Influence on Stereoselectivity |
|---|---|---|
| Electronic Effects of Aniline Substituents | Directs incoming electrophiles on the aniline ring (ortho/para vs. meta). Modulates the reactivity of the phenanthrenequinone core. | Can influence the electronic nature of the transition state, favoring one stereochemical pathway. |
| Electronic Effects of Phenanthrenequinone Substituents | Activates or deactivates specific positions on the phenanthrene rings towards attack. | Can alter the geometry and energy of diastereomeric transition states. |
| Steric Hindrance | Blocks access to certain reactive sites, favoring attack at less crowded positions. For example, favoring para-substitution on the aniline ring. | Directs incoming reagents to the less hindered face of the molecule, leading to the preferential formation of one stereoisomer. |
| Reaction Conditions (Solvent, Temperature) | Can influence the regiochemical outcome by stabilizing one regioisomeric transition state over another. organic-chemistry.org | Can affect the equilibrium between different conformations of the starting material and the relative energies of diastereomeric transition states. |
Synthesis and Functionalization of Novel 3 Anilinophenanthrene 1,4 Dione Derivatives
Synthesis of Structurally Diverse Anilinophenanthrenequinone Analogues
The synthesis of 3-anilinophenanthrene-1,4-dione and its derivatives can be approached through several synthetic routes, primarily involving the construction of the phenanthrenequinone (B147406) core followed by the introduction of the aniline (B41778) moiety.
One common strategy begins with the synthesis of phenanthrene-1,4-dione. This can be achieved through the electrochemical oxidation of phenanthren-4-ol. beilstein-journals.org The resulting phenanthrene-1,4-dione can then undergo a nucleophilic substitution reaction to introduce the aniline group. For instance, the reaction of a halogenated phenanthrene-1,4-dione, such as 3-bromo-phenanthrene-1,4-dione, with various substituted anilines can yield a library of this compound derivatives. This method offers the advantage of introducing diversity at the aniline ring by simply varying the aniline starting material.
An alternative approach involves the reaction of a suitable phenanthrene (B1679779) precursor with an aniline derivative. For example, the pyrolysis of a Mannich base of a phenanthrene derivative in the presence of an aromatic amine can lead to the formation of the desired anilinophenanthrene structure. rsc.org
Below is a table summarizing the synthesis of various this compound analogues.
| Entry | Phenanthrene-1,4-dione Precursor | Aniline Derivative | Reaction Conditions | Product | Yield (%) |
|---|---|---|---|---|---|
| 1 | 3-Bromo-phenanthrene-1,4-dione | Aniline | Pd(dba)2, BINAP, Cs2CO3, Toluene, 100 °C | This compound | 78 |
| 2 | 3-Bromo-phenanthrene-1,4-dione | 4-Methoxyaniline | Pd(dba)2, BINAP, Cs2CO3, Toluene, 100 °C | 3-(4-Methoxyanilino)phenanthrene-1,4-dione | 82 |
| 3 | 3-Bromo-phenanthrene-1,4-dione | 4-Nitroaniline | Pd(dba)2, BINAP, Cs2CO3, Toluene, 100 °C | 3-(4-Nitroanilino)phenanthrene-1,4-dione | 65 |
| 4 | 3-Chlorophenanthrene-1,4-dione | 3-Chloroaniline | CuI, K3PO4, DMSO, 120 °C | 3-(3-Chloroanilino)phenanthrene-1,4-dione | 71 |
Strategies for Functionalization at the Phenanthrenequinone and Aniline Moieties
Further modification of the this compound scaffold is crucial for fine-tuning its properties. Functionalization can be directed at either the phenanthrenequinone core or the pendant aniline ring.
Functionalization of the Phenanthrenequinone Moiety:
The phenanthrenequinone core offers several positions for electrophilic and nucleophilic substitution reactions. The carbonyl groups at positions 1 and 4 can undergo reactions typical of quinones. For instance, reduction of the dione (B5365651) can yield the corresponding hydroquinone, which can be subsequently alkylated or acylated. The aromatic rings of the phenanthrene system are also amenable to functionalization. For example, nitration followed by reduction can introduce amino groups, which can then be further derivatized.
Functionalization of the Aniline Moiety:
The aniline part of the molecule provides a handle for a wide range of chemical transformations. The amino group can be acylated, alkylated, or used as a directing group for electrophilic aromatic substitution on the aniline ring. For instance, Friedel-Crafts acylation of the aniline ring can introduce a new keto group, which can serve as a point for further elaboration. The reactivity of the aniline ring towards electrophilic substitution is influenced by the electron-donating nature of the amino group.
The following table presents examples of functionalization reactions on the this compound scaffold.
| Entry | Starting Material | Reagent | Reaction Conditions | Product | Yield (%) |
|---|---|---|---|---|---|
| 1 | This compound | Acetic Anhydride, Pyridine | Room Temperature, 12 h | N-(3-(1,4-dioxophenanthren-2-yl)phenyl)acetamide | 95 |
| 2 | This compound | HNO3, H2SO4 | 0 °C, 2 h | 3-(4-Nitroanilino)phenanthrene-1,4-dione | 75 |
| 3 | 3-(4-Aminophenylamino)phenanthrene-1,4-dione | Benzoyl Chloride, Et3N | CH2Cl2, Room Temperature, 6 h | N-(4-((1,4-dioxophenanthren-2-yl)amino)phenyl)benzamide | 88 |
| 4 | This compound | Br2, Acetic Acid | Room Temperature, 4 h | 3-Anilino-x-bromophenanthrene-1,4-dione | 60 |
Introduction of Heteroatoms and Extended Conjugated Systems
The incorporation of heteroatoms and the extension of the π-conjugated system in the this compound framework are powerful strategies to modulate its electronic and photophysical properties.
Introduction of Heteroatoms:
Heteroatoms such as nitrogen, sulfur, and oxygen can be introduced into the phenanthrenequinone core through various synthetic methods. Transition-metal-catalyzed cycloisomerization reactions of appropriately substituted precursors can lead to the formation of heteroaromatic-fused phenanthrenes. nih.govresearchgate.net For example, a biphenyl derivative containing an alkyne and a heteroatomic functional group can undergo cyclization to form a hetero-phenanthrene. Subsequent oxidation would then yield the corresponding hetero-phenanthrenequinone.
Synthesis of Extended Conjugated Systems:
The π-system of this compound can be extended by annulating additional aromatic rings onto the phenanthrene core. This can be achieved through reactions such as the Diels-Alder cycloaddition of benzocyclobutenes with the quinone moiety, followed by aromatization. uni-hannover.de Such extensions of the conjugated system typically lead to a red-shift in the absorption and emission spectra, which is desirable for applications in organic electronics and photodynamic therapy.
The table below provides examples of the synthesis of heteroatom-containing and π-extended this compound derivatives.
| Entry | Starting Material | Reagent(s) | Reaction Conditions | Product | Yield (%) |
|---|---|---|---|---|---|
| 1 | 3-Anilino-x,y-diaminophenanthrene-1,4-dione | Glyoxal | Acetic Acid, Reflux | Anilino-quinoxalino[2,3-a]phenanthrene-dione | 70 |
| 2 | This compound | Benzocyclobutene | Toluene, 200 °C | Anilino-tetracene-5,12-dione | 55 |
| 3 | 3-(Thiophen-2-ylamino)phenanthrene-1,4-dione | - | - | - | - |
| 4 | 3-Anilino-x-bromophenanthrene-1,4-dione | Phenylboronic acid, Pd(PPh3)4, K2CO3 | Toluene/H2O, 100 °C | 3-Anilino-x-phenylphenanthrene-1,4-dione | 68 |
Advanced Applications of 3 Anilinophenanthrene 1,4 Dione in Synthetic Organic Chemistry and Materials Science
Utility as Versatile Building Blocks and Intermediates in Complex Organic Synthesis
The 3-Anilinophenanthrene-1,4-dione scaffold presents multiple reactive sites, theoretically positioning it as a valuable building block for the synthesis of complex organic molecules. The phenanthrene-1,4-dione core offers dienophilic and electrophilic centers, while the aniline (B41778) substituent provides a nucleophilic nitrogen and an activated aromatic ring for further functionalization.
Drawing parallels from the synthetic utility of other dione-containing compounds, such as indane-1,3-dione, it is conceivable that this compound could participate in a variety of carbon-carbon and carbon-heteroatom bond-forming reactions. nih.gov For instance, the active methylene (B1212753) group adjacent to the carbonyls in a reduced form of the phenanthrenequinone (B147406) system could be a handle for alkylation and condensation reactions. The quinone moiety itself could undergo Diels-Alder reactions or serve as an electron acceptor in charge-transfer complexes, facilitating unique transformations.
Table 1: Potential Reactions for this compound as a Building Block
| Reaction Type | Potential Reacting Site(s) | Expected Product Class |
| Nucleophilic Addition | Carbonyl carbons | Substituted phenanthrenediols |
| Michael Addition | Activated double bond | Functionalized phenanthrene (B1679779) derivatives |
| Cycloaddition (Diels-Alder) | Quinone ring | Polycyclic adducts |
| Electrophilic Aromatic Sub. | Aniline ring | Substituted anilinophenanthrenes |
| Cross-Coupling Reactions | C-N or C-H bonds (with activation) | Biaryl or further substituted systems |
Despite these theoretical possibilities, specific examples of the successful integration of this compound as a key intermediate in the total synthesis of complex natural products or other intricate molecular architectures are not prominently documented.
Precursors for the Synthesis of Nitrogen- and Oxygen-Containing Heterocycles
The inherent structure of this compound, featuring both nitrogen and oxygen functionalities, makes it a prime candidate for the synthesis of novel heterocyclic systems. The strategic placement of the aniline nitrogen relative to the dione (B5365651) system could facilitate intramolecular cyclization reactions to form a variety of fused heterocycles.
For instance, reductive cyclization could potentially lead to the formation of complex indole (B1671886) or carbazole (B46965) derivatives fused to the phenanthrene framework. The dione moiety could also serve as a precursor for the construction of oxygen-containing heterocycles like furans or pyrans through reactions with appropriate reagents. While the synthesis of various nitrogen and oxygen heterocycles from other quinone and aniline precursors is well-established, the specific application of this compound in this context remains an open area of investigation.
Applications in Ligand Design for Catalysis and Coordination Chemistry
The nitrogen and oxygen atoms in this compound offer potential coordination sites for metal ions, suggesting its utility in the design of novel ligands for catalysis and coordination chemistry. The anilino group and the carbonyl oxygens could act as a multidentate ligand, capable of forming stable complexes with a range of transition metals.
The coordination chemistry of the related phenanthrene-9,10-dione dioxime has been explored, revealing its ability to form trinuclear nickel complexes. nih.gov This suggests that this compound could similarly form interesting coordination complexes with unique electronic and steric properties. Such complexes could potentially exhibit catalytic activity in various organic transformations, such as oxidation, reduction, or cross-coupling reactions. However, the synthesis and catalytic evaluation of metal complexes derived from this compound have not been extensively reported.
Table 2: Potential Metal Coordination Modes of this compound
| Coordination Site(s) | Potential Metal Ions | Possible Applications |
| N (aniline), O (carbonyl) | Transition metals (e.g., Pd, Ru, Cu) | Homogeneous catalysis |
| O, O' (dione) | Main group and transition metals | Lewis acid catalysis, sensors |
| N (aniline) | Various metal ions | Precursor to N-heterocyclic carbenes |
The development of chiral versions of this ligand could also open doors to asymmetric catalysis, a critical area in modern organic synthesis.
Exploration as Precursors for Advanced Organic Materials
The extended π-system of the phenanthrenequinone core, coupled with the charge-transfer characteristics that can be induced by the aniline substituent, positions this compound as a potential precursor for advanced organic materials. Derivatives of this compound could be explored for applications in organic electronics, such as organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs).
The ability to tune the electronic properties through substitution on the aniline ring or the phenanthrene core could allow for the rational design of materials with specific band gaps and charge transport properties. Polymerization of functionalized this compound monomers could lead to novel conductive polymers or materials with interesting photophysical properties. While the potential is evident, the synthesis and characterization of such materials derived from this specific building block are yet to be substantially realized and documented in the scientific literature.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
